Researchers can use L-noradrenaline bitartrate to study how neurons communicate in the brain. By stimulating specific receptors, scientists can investigate the role of noradrenergic signaling in behaviors like attention, learning, and memory [Source: National Institutes of Health (.gov) on Norepinephrine Systems ].
L-noradrenaline bitartrate can be used to model certain neurological conditions where norepinephrine signaling is impaired. For instance, researchers may use it to study depression or ADHD in animal models [Source: Behavioural Brain Research Journal on Chronic L-647, N-(ethyl)-2-chloro-phenyl-N-methyl-ethylamine hydrochloride, infusion into the ventral tegmental area reduces glutamate release in the nucleus accumbens of rats ].
L-noradrenaline bitartrate can be used to study how blood pressure and heart rate are regulated. Since it acts as a vasopressor, researchers can examine its effects on blood vessel constriction and cardiac output [Source: Biosynth on L-Noradrenaline bitartrate monohydrate ].
L-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a salt form of the endogenous catecholamine norepinephrine. It is characterized by the molecular formula and a molecular weight of approximately 337.28 g/mol. This compound plays a crucial role in the sympathetic nervous system, functioning primarily as a neurotransmitter and hormone. It is synthesized from the amino acid tyrosine and is involved in various physiological processes, including the regulation of blood pressure and heart rate during stress responses .
L-Noradrenaline bitartrate is formed through the reaction of norepinephrine with tartaric acid, resulting in a stable salt. The primary chemical reaction can be summarized as follows:
In biological systems, norepinephrine undergoes metabolic transformations primarily via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to various metabolites that can influence physiological responses .
L-Noradrenaline bitartrate exhibits significant biological activity as an agonist for adrenergic receptors, specifically:
Through these interactions, L-noradrenaline bitartrate plays a vital role in the "fight-or-flight" response, enhancing alertness, increasing heart rate, and mobilizing energy stores .
The synthesis of L-noradrenaline bitartrate typically involves the following steps:
Studies on L-noradrenaline bitartrate have shown its interactions with various pharmacological agents:
L-Noradrenaline bitartrate shares similarities with several other compounds within the catecholamine family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Primary Use | Key Differences |
---|---|---|---|
Epinephrine | C₉H₁₃NO₃ | Emergency treatment for anaphylaxis | More potent vasoconstrictor than L-noradrenaline |
Dopamine | C₈H₁₁NO₂ | Treatment of Parkinson's disease | Precursor to norepinephrine; different receptor activity |
Isoproterenol | C₁₁H₁₅NO₃ | Bronchodilator | Selective beta agonist; less effect on blood pressure |
Phenylephrine | C₉H₁₃NO₂ | Nasal decongestant | Primarily alpha agonist; minimal CNS effects |
L-Noradrenaline bitartrate stands out due to its dual role as both a neurotransmitter and hormone, making it essential for understanding both peripheral and central nervous system functions .
Acute Toxic;Health Hazard